molecular formula C18H36CuO2 B179279 Cupric stearate CAS No. 660-60-6

Cupric stearate

Cat. No.: B179279
CAS No.: 660-60-6
M. Wt: 348.0 g/mol
InChI Key: YVENFKCVDQUMMA-UHFFFAOYSA-N
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Description

Cupric stearate, also known as copper(II) stearate, is a copper salt of stearic acid. It is characterized by its distinctive sky-blue hue and is notable for its versatility in various industrial applications. This compound is used as an antifouling agent, plastic and rubber additive, and catalyst .

Mechanism of Action

Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Target of Action

Copper(II) Stearate primarily targets the biochemical processes in cells where copper ions play a crucial role. It is used in the production of antifouling paint and varnish materials, and as a component in casting bronze sculptures . It also serves as a catalyst for the decomposition of hydroperoxides .

Mode of Action

Copper(II) Stearate interacts with its targets by releasing copper ions. These ions can generate reactive oxygen species (ROS), which irreversibly damage membranes . The released copper ions can lead to RNA degradation and membrane disruption of enveloped viruses .

Biochemical Pathways

Copper(II) Stearate affects several biochemical pathways. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can act as a metal catalyst to regulate NADH oxidation in the mitochondria . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

It’s known that the compound is insoluble in water, ethanol, or ether, but soluble in pyridine . This solubility profile may impact its bioavailability.

Result of Action

The molecular and cellular effects of Copper(II) Stearate’s action are primarily due to the release of copper ions. These ions can generate reactive oxygen species (ROS), leading to irreversible damage to membranes . This can result in RNA degradation and membrane disruption of enveloped viruses .

Action Environment

The action of Copper(II) Stearate can be influenced by environmental factors. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper(ii) stearate first melts and then begins to burn with a green flame, quickly turning black due to the formation of cupric oxide .

Biochemical Analysis

Biochemical Properties

Copper(II) Stearate interacts with various enzymes and proteins. Copper is an endogenous metal ion that has been studied to prepare a new antitumoral agent with less side-effects . Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis .

Cellular Effects

Copper(II) Stearate has significant effects on various types of cells and cellular processes. It emerges that copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . A small molecule that inhibits copper-mediated catalysis can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .

Molecular Mechanism

Copper(II) Stearate exerts its effects at the molecular level through various mechanisms. Copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Temporal Effects in Laboratory Settings

The effects of Copper(II) Stearate change over time in laboratory settings. Copper(II) Stearate forms a blue-green amorphous substance similar to plasticine both in appearance and touch . It is insoluble in water, ethanol, or ether; soluble in pyridine . The compound is stable and non-reactive under normal conditions .

Dosage Effects in Animal Models

The effects of Copper(II) Stearate vary with different dosages in animal models. Neonatal pigs usually require 5 to 10 mg of Copper per kg of diet for normal metabolism . As pigs get older, the requirement for Copper decreases .

Metabolic Pathways

Copper(II) Stearate is involved in various metabolic pathways. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Transport and Distribution

Copper(II) Stearate is transported and distributed within cells and tissues. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .

Subcellular Localization

The subcellular localization of Copper(II) Stearate and its effects on activity or function are significant. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Any dysregulation of these mechanisms might lead to adverse alterations in the cellular copper level and spatial allocation, which are important hallmarks of copper-related diseases .

Preparation Methods

Cupric stearate can be synthesized through several methods:

Chemical Reactions Analysis

Cupric stearate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cupric stearate can be compared with other metal stearates, such as:

    Zinc Stearate: Used as a lubricant and release agent in the rubber and plastic industries.

    Calcium Stearate: Used as a stabilizer and lubricant in the production of plastics.

    Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

This compound is unique due to its distinctive sky-blue color and its specific applications as an antifouling agent and catalyst . Its antimicrobial properties also set it apart from other metal stearates .

Properties

CAS No.

660-60-6

Molecular Formula

C18H36CuO2

Molecular Weight

348.0 g/mol

IUPAC Name

copper;octadecanoic acid

InChI

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

YVENFKCVDQUMMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Cu]

Key on ui other cas no.

7617-31-4
660-60-6

Pictograms

Irritant; Environmental Hazard

Purity

98%

Synonyms

Copper dioctadecanoate; Cupric distearate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.2 g of stearic acid was added to 200 ml of an ethanol solution and sufficiently stirred at 60° C. until the stearic acid was completely dissolved. 5.0 g of copper acetate-monohydrate was dissolved in 200 ml of ethanol solution. Then, the two solutions were mixed and stirred for 3 hours. White powder on the surface of the result was collected and washed three times each with distilled water and with methanol to obtain copper stearate. An anode active material was prepared as in Example 1, except that copper stearate was used, the molar ratio of copper to silicon was 0.2:1, the weight ratio of silicon to graphite was 0.5:1, and the carbon layer was 6.3 wt % of the anode active material.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
copper stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cupric stearate?

A1: this compound has a molecular formula of Cu(C18H35O2)2 and a molecular weight of 630.55 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and bonding characteristics, revealing the presence of carboxylate groups and their coordination with the copper ion. []
  • Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-ligand vibrations, confirming the formation of this compound through characteristic bands. []

Q3: How does this compound impact the stability of polymers?

A3: this compound can act as a pro-oxidant additive in polymers, accelerating their degradation under certain conditions. This effect is observed in polyethylene and polypropylene, where the presence of this compound leads to faster aging and degradation under UV exposure and elevated temperatures. [, ]

Q4: How does the presence of this compound influence the aging of rubber compounds?

A4: Research shows that even small concentrations (as low as 0.1%) of this compound can negatively affect the aging of rubber compounds. This degradation is primarily observed during accelerated aging tests like the Bierer-Davis bomb test. []

Q5: Can this compound function as a catalyst?

A5: Yes, this compound can act as a catalyst in certain reactions. For instance, it has been investigated as an oil-soluble catalyst to enhance in-situ combustion processes for heavy oil recovery. [, ]

Q6: How does this compound contribute to oil recovery in in-situ combustion processes?

A6: this compound, acting as a catalyst, facilitates the oxidation of heavy oil during in-situ combustion. This catalytic activity improves combustion front propagation and enhances the overall oil recovery from the reservoir. [, ]

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